molecular formula C23H22FNO3 B6456269 cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 2549028-78-4

cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B6456269
CAS No.: 2549028-78-4
M. Wt: 379.4 g/mol
InChI Key: OXPSUACLMDXQCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinoline core might be synthesized first, followed by the introduction of the fluorophenyl and cyclobutylmethyl groups through substitution reactions. The ethoxy carboxylate group might be added last, through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The exact structure would depend on the positions of the different groups on the quinoline ring .


Chemical Reactions Analysis

This compound, like other organic compounds, could undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used. For example, the ester group could be hydrolyzed to give a carboxylic acid and an alcohol. The compound could also undergo electrophilic aromatic substitution reactions at the quinoline and phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the fluorine atom might increase its stability and lipophilicity .

Advantages and Limitations for Lab Experiments

Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and the three-step process is well-understood. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research using cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in drug design. Additionally, further research could be conducted to investigate the potential antifungal applications of this compound. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of this compound. Finally, further research could be conducted to investigate the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is synthesized using a three-step process. The first step involves the condensation of 4-fluorobenzaldehyde and 2-ethoxy-6-methylquinoline in the presence of acetic anhydride, followed by the addition of cyclobutylmethyl bromide to form the desired product. The second step involves the reaction of the synthesized this compound with acetic anhydride and p-toluenesulfonic acid to form the desired product. The final step involves the removal of the p-toluenesulfonic acid and the purification of the product.

Scientific Research Applications

Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has a wide range of potential applications in scientific research. It has been used in the design of drugs, such as antifungal agents, and in the study of biochemistry and physiology. Additionally, this compound has been used to study the effects of various drugs, such as antifungal agents, on the human body.

Properties

IUPAC Name

cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO3/c1-2-27-22-13-21(16-6-9-18(24)10-7-16)25-20-11-8-17(12-19(20)22)23(26)28-14-15-4-3-5-15/h6-13,15H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPSUACLMDXQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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